3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid
Description
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid is a synthetic organic compound featuring three key components:
- Azetidine ring: A strained four-membered heterocycle with one nitrogen atom, offering unique reactivity due to ring strain.
- Fmoc protecting group (9H-fluoren-9-ylmethoxycarbonyl): A widely used amine-protecting group in peptide synthesis, enabling selective deprotection under mild basic conditions.
The compound is likely employed as a building block in solid-phase peptide synthesis (SPPS) or peptidomimetic drug design, where the azetidine ring may mimic proline-like conformations. Its ether linkage between the azetidine and benzoic acid introduces steric and electronic modifications compared to simpler azetidine-carboxylic acid derivatives.
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-24(28)16-6-5-7-17(12-16)31-18-13-26(14-18)25(29)30-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKMQYYMQGQOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of azetidine with the Fmoc group, followed by its coupling with a benzoic acid derivative. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the Fmoc group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form different azetidine derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like piperidine or morpholine in solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce various azetidine derivatives.
Scientific Research Applications
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis due to the Fmoc protecting group.
Biology: Investigated for its potential as a biochemical probe or as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. The compound can be deprotected under basic conditions, allowing the amine to participate in subsequent reactions. The azetidine ring and benzoic acid moiety can interact with various molecular targets, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Calculated molecular formula/weight based on structural analysis.
Critical Analysis of Structural and Functional Differences
Core Heterocycle
- Azetidine vs. Piperidine: Azetidine’s four-membered ring introduces significant ring strain (~25 kcal/mol), enhancing reactivity in nucleophilic substitutions compared to the more stable six-membered piperidine . Piperidine derivatives (e.g., 3-[1-(Fmoc)piperidin-4-yl]propanoic acid) exhibit greater conformational flexibility, which may influence binding interactions in biological systems.
Substituents and Linkages
- Ether-linked vs. Direct Carboxylic Acid: The target compound’s ether-linked benzoic acid (vs. direct carboxylic acid in ) increases steric bulk and alters electronic properties. Benzoic acid’s aromatic ring enables π-π stacking, while acetic/propanoic acid analogs () offer simpler hydrogen-bonding profiles.
- Hydroxyl group (): Enhances polarity and solubility but may complicate synthetic routes due to reactivity.
Molecular Weight and Solubility
- The target compound’s higher molecular weight (443.45 g/mol*) and aromaticity likely reduce aqueous solubility compared to acetic acid derivatives (e.g., 367.40 g/mol in ). Piperidine-based analogs (e.g., 391.45 g/mol in ) may exhibit intermediate solubility due to reduced ring strain.
Biological Activity
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid is a synthetic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| CAS Number | 2470438-82-3 |
| Structural Features | Contains an azetidine ring and an Fmoc group |
The biological activity of this compound is primarily attributed to its structural components. The Fmoc group serves as a protective moiety during chemical reactions, allowing for selective modifications without interfering with the azetidine functionality. This selectivity is critical in the synthesis of bioactive peptides and potential therapeutic agents.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing the fluorenylmethoxycarbonyl group exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against multidrug-resistant strains, with notable activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that azetidine derivatives, including those similar to this compound, possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The mechanism involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.
Case Studies
-
Study on Antimicrobial Properties
- Objective: Evaluate the antimicrobial efficacy of fluorenylmethoxycarbonyl derivatives.
- Methodology: Disc diffusion method was employed against various bacterial strains.
- Results: Compounds exhibited zones of inhibition ranging from 8 mm to 12 mm against tested pathogens such as Staphylococcus aureus and Escherichia coli.
-
Study on Anticancer Effects
- Objective: Assess the cytotoxic effects of azetidine derivatives on cancer cell lines.
- Methodology: MTT assay was performed to determine cell viability post-treatment.
- Results: Significant reduction in cell viability was observed at concentrations of 500 µg/mL, indicating potential for further development as anticancer agents.
Toxicological Profile
In silico studies have been conducted to assess the toxicological effects associated with this compound and its metabolites. These studies suggest that while the compound exhibits promising biological activities, there are potential risks related to gastrointestinal absorption and neurotoxicity.
Q & A
Basic: What is the standard synthetic methodology for 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid?
The synthesis typically involves a multi-step process:
- Azetidine Ring Formation : Cyclization of β-amino acid derivatives under controlled conditions (e.g., using carbodiimide coupling agents) to generate the azetidine core .
- Fmoc Protection : Introduction of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group via standard peptide coupling techniques, often employing Fmoc-Cl (chloride) in the presence of a base like DMAP .
- Oxybenzoic Acid Coupling : Reaction of the azetidine intermediate with a substituted benzoic acid derivative (e.g., 3-hydroxybenzoic acid) using coupling reagents such as HATU or DCC, followed by deprotection under mild acidic conditions .
Key analytical tools like NMR and mass spectrometry are used to confirm intermediate and final product purity .
Basic: What characterization techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the azetidine ring conformation, Fmoc group integration, and benzoic acid substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or ring puckering (e.g., using SHELX software for refinement) .
- Infrared Spectroscopy (IR) : Identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹) and Fmoc carbonyls .
Basic: What are the primary research applications of this compound?
- Peptide Synthesis : The Fmoc group serves as a temporary protecting group for amines, enabling solid-phase peptide synthesis (SPPS) .
- Drug Discovery : As a building block for protease inhibitors or receptor ligands due to the azetidine ring’s constrained geometry and benzoic acid’s hydrogen-bonding capability .
- Material Science : Functionalization of polymers or nanoparticles via its carboxylic acid moiety .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance coupling efficiency, while avoiding protic solvents prevents premature Fmoc deprotection .
- Catalyst Use : DMAP accelerates Fmoc introduction, reducing side reactions .
- Temperature Control : Low temperatures (0–5°C) during cyclization minimize azetidine ring opening .
- Microwave-Assisted Synthesis : Reduces reaction times for steps like azetidine formation or benzoic acid coupling (e.g., from 24 hours to 2–4 hours) .
Advanced: How should researchers address contradictions in structural data (e.g., NMR vs. X-ray crystallography)?
- Conformational Flexibility : The azetidine ring’s puckering may vary between solution (NMR) and solid-state (X-ray) environments. MD simulations can reconcile these differences .
- Dynamic Effects : Use variable-temperature NMR to assess ring inversion or Fmoc group rotation .
- Crystallographic Refinement : SHELXL software (via Olex2) can model disorder in the Fmoc group or benzoic acid moiety .
Advanced: What mechanistic insights exist for its biological activity, particularly in enzyme inhibition?
- Steric Shielding : The Fmoc group directs interactions by blocking non-target binding sites, enhancing selectivity for enzymes like trypsin-like proteases .
- Fluorine Effects : If present in analogs, fluorine substituents on the phenyl ring improve binding affinity via hydrophobic or electrostatic interactions (observed in similar compounds) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (Kd) and thermodynamic parameters (ΔH, ΔS) .
Advanced: How does this compound compare structurally and functionally to other Fmoc-protected azetidine derivatives?
| Compound | Key Feature | Functional Impact |
|---|---|---|
| 3-[1-Fmoc-azetidin-3-yl]benzoic acid | Lacks ether oxygen | Reduced hydrogen-bonding capacity vs. oxybenzoic acid |
| 2-(1-Fmoc-azetidin-2-yl)acetic acid | Azetidine at C2 position | Altered ring strain and reactivity in SPPS |
| 4-Fluorophenyl analogs | Fluorine substitution | Enhanced lipophilicity and target affinity |
Advanced: What are the stability challenges under experimental conditions, and how can they be mitigated?
- Acid Sensitivity : The Fmoc group is labile under basic conditions (e.g., piperidine). Use neutral buffers during SPPS .
- Light Degradation : Protect from UV exposure to prevent fluorenyl group decomposition .
- Moisture Sensitivity : Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis of the azetidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
